
1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane is an organic compound belonging to the class of disubstituted cyclohexanes It features a cyclohexane ring with a tert-butyl group and a cyclohexylmethylidene group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexylmethylidene group, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Halides or amines in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Halogenated or aminated cyclohexane derivatives.
Applications De Recherche Scientifique
1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study conformational analysis and steric effects in disubstituted cyclohexanes.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bulky tert-butyl group and cyclohexylmethylidene moiety contribute to its unique binding properties, influencing the conformational stability and reactivity of the molecule. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1-tert-Butyl-4-methylcyclohexane: Similar in structure but with a methyl group instead of a cyclohexylmethylidene group.
4-tert-Butylcyclohexanol: Contains a hydroxyl group instead of a cyclohexylmethylidene group.
Cyclohexanecarboxylic acid, 4-tert.-butyl, methyl ester: Features a carboxylic acid ester group.
Uniqueness: 1-tert-Butyl-4-(cyclohexylmethylidene)cyclohexane is unique due to its combination of a bulky tert-butyl group and a cyclohexylmethylidene group, which imparts distinct steric and electronic properties. These characteristics make it a valuable compound for studying conformational dynamics and steric interactions in cyclohexane derivatives.
Propriétés
Numéro CAS |
89657-03-4 |
|---|---|
Formule moléculaire |
C17H30 |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
1-tert-butyl-4-(cyclohexylmethylidene)cyclohexane |
InChI |
InChI=1S/C17H30/c1-17(2,3)16-11-9-15(10-12-16)13-14-7-5-4-6-8-14/h13-14,16H,4-12H2,1-3H3 |
Clé InChI |
WKCQGRBYTSADKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=CC2CCCCC2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


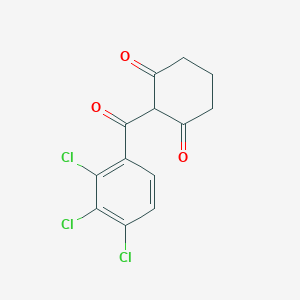
![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)
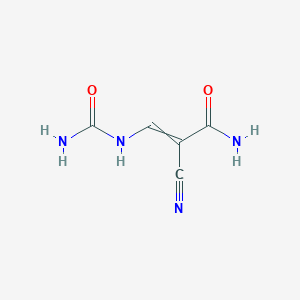
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)
![1-[(Naphthalen-2-yl)oxy]propan-1-ol](/img/structure/B14403341.png)
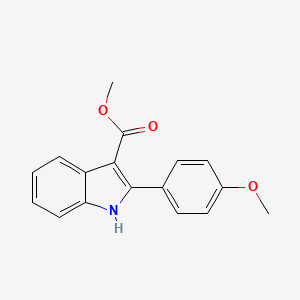

![S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate](/img/structure/B14403352.png)
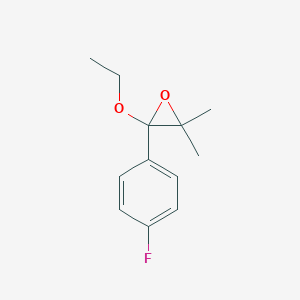
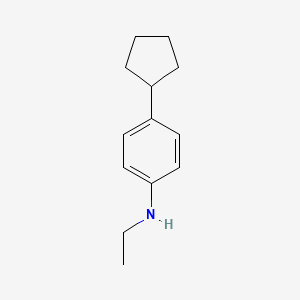


![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
